N-methyl-3-phenylprop-2-en-1-amine;hydrochloride is a chemical compound with the molecular formula CHN·HCl. It is characterized by a methyl group attached to the nitrogen atom of a propenylamine structure, which is further substituted with a phenyl group. This compound exists primarily as a hydrochloride salt, enhancing its solubility and stability in aqueous environments, making it suitable for various applications in chemical synthesis and biological research.
These reactions are crucial for its use as a building block in organic synthesis and medicinal chemistry.
Research indicates that N-methyl-3-phenylprop-2-en-1-amine;hydrochloride exhibits potential biological activities. It has been studied for its effects on cellular processes and signaling pathways, with particular interest in its therapeutic applications. The compound has shown promise in the development of drugs targeting various medical conditions, including neurological disorders and cancer. Its biological activity may be attributed to its ability to interact with specific receptors or enzymes within biological systems.
Several methods exist for synthesizing N-methyl-3-phenylprop-2-en-1-amine;hydrochloride:
These methods allow for the efficient production of N-methyl-3-phenylprop-2-en-1-amine;hydrochloride with varying degrees of yield and purity.
N-methyl-3-phenylprop-2-en-1-amine;hydrochloride has several applications across different fields:
The versatility of this compound makes it valuable in both industrial and academic settings.
Studies on N-methyl-3-phenylprop-2-en-1-amines have revealed insights into their interactions with various biological targets. These interactions are critical for understanding their pharmacological profiles and potential side effects. Research has focused on:
These studies are essential for elucidating the biological significance of N-methyl-3-phenylprop-2-en-1-amines.
Several compounds share structural similarities with N-methyl-3-phenylprop-2-en-1-amine;hydrochloride. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Key Differences |
|---|---|---|
| N-methyl-3-phenylprop-2-en-1-amine | CHN | Lacks hydrochloride group |
| 3-phenylprop-2-en-1-amine | CHN | No methyl group on nitrogen |
| N-methyl-N-(1-naphthalenylmethyl)-3-phenylpropene | CHN | Contains naphthalene moiety |
| N-methyl-N-(benzyl)-3-(4-fluorophenyl)propenamide | CHFN | Incorporates fluorinated phenyl group |
N-methyl-3-phenylprop-2-en-1-amine;hydrochloride stands out due to its specific structural features that confer distinct chemical and biological properties. The presence of the hydrochloride group enhances its solubility and stability, making it particularly useful in pharmaceutical formulations compared to other similar compounds that lack such modifications.
Recent advances in metabolic engineering have enabled the biosynthesis of cinnamylamine derivatives using Escherichia coli strains. A key strategy involves the E. coli MG1655 RARE strain, which minimizes undesired alcohol formation by knocking out six aldehyde reductase and dehydrogenase genes. In this system, cinnamic acid is first reduced to cinnamaldehyde via carboxylic acid reductase (NcCAR) from Neurospora crassa, coupled with phosphopantetheinyl transferase (PPTase) for cofactor activation. The ω-aminotransferase Cv-ωTA from Chromobacterium violaceum then catalyzes the transamination of cinnamaldehyde to cinnamylamine using L-alanine as an amino donor. Saturation mutagenesis at residue Y168 of Cv-ωTA increased conversion rates by 35%, yielding 88.56 mg/L cinnamylamine within 4 hours. Co-factor optimization (0.5 mM PLP and NADPH) further boosted titers to 523.15 mg/L, demonstrating the potential for scalable microbial production.
Table 1: Biosynthetic Yield Optimization in Engineered E. coli
| Modification | Cinnamylamine Titer (mg/L) | Time (h) |
|---|---|---|
| Wild-type Cv-ωTA | 45.2 | 4 |
| Cv-ωTA Y168G mutant | 88.56 | 4 |
| PLP/NADPH supplementation | 523.15 | 24 |
Chemical synthesis of N-methyl-3-phenylprop-2-en-1-amine hydrochloride typically involves reductive amination or transition metal-catalyzed coupling. A two-step continuous flow process developed by Landge et al. enables N-methylation of allylamines using aqueous methylamine and palladium catalysts, achieving 88% yield for analogous compounds. In batch systems, reductive amination of cinnamaldehyde with methylamine using NaBH₄ and DOWEX®50WX8 resin produces the free base, which is subsequently treated with HCl to form the hydrochloride salt. This method avoids competitive alcohol formation, with reaction completion in 20–45 minutes and yields exceeding 90%. Phase transfer catalysts like tetra-n-butylammonium bromide further enhance reaction efficiency in non-polar solvents such as toluene.
Table 2: Optimization of Reductive Amination Conditions
| Substrate | Catalyst | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| Cinnamaldehyde | NaBH₄/DOWEX®50WX8 | THF | 20 | 91 |
| Benzaldehyde | NaBH₄/DOWEX®50WX8 | THF | 45 | 93 |
Transaminases employ pyridoxal-5′-phosphate (PLP) cofactors to shuttle amino groups between substrates. In Cv-ωTA, PLP forms a Schiff base with cinnamaldehyde, followed by proton transfer and hydrolysis to yield cinnamylamine. The Y168G mutation enlarges the active site, improving substrate binding and increasing turnover rates by 40%. Comparative studies with Pseudomonas putida’s N-methyl-L-amino acid dehydrogenase reveal divergent mechanisms: the dehydrogenase utilizes NADH for reductive amination, whereas transaminases rely on reversible amino group transfer. Kinetic analyses show a kcat/KM of 4.7 × 10³ M⁻¹s⁻¹ for Cv-ωTA, underscoring its efficiency in amine biosynthesis.
Table 3: Catalytic Efficiency of Wild-Type vs. Mutant Cv-ωTA
| Enzyme | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |
|---|---|---|---|
| Wild-type Cv-ωTA | 12.4 | 2.8 | 4.4 × 10³ |
| Cv-ωTA Y168G | 17.3 | 2.1 | 8.2 × 10³ |
N-methyl-3-phenylprop-2-en-1-amine;hydrochloride serves as a crucial intermediate in the synthesis of complex bioactive alkaloids, particularly those belonging to the benzyltetrahydroisoquinoline and related structural classes [2] [3]. The compound's structural features make it an ideal building block for constructing polycyclic alkaloid frameworks through various cyclization reactions [2]. Research has demonstrated that compounds containing the phenylprop-2-en-1-amine scaffold can undergo intramolecular cyclization processes that are fundamental to alkaloid biosynthesis pathways [2].
The compound's utility as an alkaloid precursor stems from its ability to participate in key transformations such as the Pictet-Spengler reaction, which is essential for forming tetrahydroisoquinoline structures found in numerous bioactive natural products [4]. Studies have shown that the phenylpropenyl moiety can be incorporated into alkaloid frameworks through enzymatic processes that mirror natural biosynthetic pathways [5]. The N-methyl substitution provides additional selectivity in cyclization reactions, allowing for the formation of specific regioisomers that are difficult to access through alternative synthetic routes [2].
Experimental investigations have revealed that N-methyl-3-phenylprop-2-en-1-amine derivatives can serve as universal precursors for both graveoline and dubamine alkaloid classes through two-step synthetic sequences [2]. These transformations involve intramolecular cyclization followed by oxidation and aromatization processes, demonstrating the compound's versatility in alkaloid synthesis [2]. The metal-free approaches utilizing this precursor have shown yields ranging from 60-97% for various substituted derivatives, indicating high synthetic efficiency [2].
| Alkaloid Class | Synthetic Yield | Key Transformation | Reference |
|---|---|---|---|
| Graveoline analogues | 75-81% | Intramolecular cyclization | [2] |
| Dubamine derivatives | 60-75% | Oxidative aromatization | [2] |
| Benzyltetrahydroisoquinoline | 65-92% | Pictet-Spengler reaction | [4] |
The aromatic amine structure of N-methyl-3-phenylprop-2-en-1-amine;hydrochloride positions it as a candidate for specialized fuel additive applications, particularly in the development of non-traditional antiknock agents [6] [7]. Amine-based compounds have demonstrated effectiveness in fuel system applications due to their ability to interact with hydrocarbon deposits and provide thermal stability enhancement [6]. The phenylpropenyl backbone provides aromatic stabilization that is beneficial for high-temperature fuel applications [6].
Industrial research has identified that methylamine derivatives can function as components in fuel treatment systems, where they contribute to moisture dissipation and engine performance enhancement [8]. The compound's structure allows for interaction with fuel system deposits through thermodynamic activation processes, which can soften carbon deposits and facilitate their removal through combustion chamber flow dynamics [6]. This mechanism represents a departure from traditional lead-based antiknock agents, offering environmentally preferable alternatives [6].
The polyetheramine class of compounds, which includes structural relatives of N-methyl-3-phenylprop-2-en-1-amine;hydrochloride, has been incorporated into fuel additives at concentrations of approximately 50 parts per million in blended fuels [6]. These applications demonstrate the industrial viability of amine-based fuel system enhancers [6]. The polar nature of the compound allows for synergistic interactions with other fuel additives, particularly esterified polyetheramines used in over-the-counter fuel system cleaners [6].
| Application Type | Concentration Range | Primary Function | Industrial Benefit |
|---|---|---|---|
| Fuel system treatment | 50-400 ppm | Deposit removal | Enhanced engine performance |
| Antiknock enhancement | Variable | Combustion stabilization | Reduced engine knock |
| Moisture control | 50-200 ppm | Water dissipation | Improved fuel stability |
N-methyl-3-phenylprop-2-en-1-amine;hydrochloride exhibits potential applications in energetic material synthesis due to its reactive amine functionality and aromatic stabilization characteristics [9] [10]. The compound's structure allows for participation in energetic material precursor synthesis through various chemical transformations that introduce energetic functional groups [9]. Research has demonstrated that phenylpropenyl amine derivatives can undergo stereoselective azidation and amination reactions, which are fundamental processes in energetic compound preparation [10].
The compound's utility in energetic applications is enhanced by its ability to undergo controlled chemical modifications that introduce nitrogen-rich functional groups essential for energetic performance [10]. Studies have shown that similar phenylpropenyl structures can be functionalized through azidation reactions using specialized reagents, yielding compounds with energetic properties [10]. The methodologies developed for these transformations demonstrate yields of 53-67% for azidation processes, indicating practical synthetic viability [10].
Advanced synthetic approaches have utilized N-methyl substituted phenylpropenyl compounds in multicomponent reactions that can generate complex energetic precursors [9]. These reactions employ benzofuran-derived systems and related heterocyclic frameworks to create compounds with potential energetic applications [9]. The structural diversity accessible through these transformations provides opportunities for tailoring energetic properties to specific performance requirements [9].
The development of energetic materials from amine precursors like N-methyl-3-phenylprop-2-en-1-amine;hydrochloride involves careful consideration of synthetic pathways that maximize energetic content while maintaining synthetic accessibility [10]. Research has focused on developing efficient methods for introducing azide functionalities and other energetic groups through stereoselective processes that preserve the integrity of the aromatic system [10]. These developments represent significant advances in the field of energetic material synthesis, offering new pathways for creating high-performance compounds [10].
| Transformation Type | Yield Range | Energetic Group Introduced | Application Potential |
|---|---|---|---|
| Azidation reactions | 53-67% | Azide functionality | Primary energetic content |
| Amination processes | 43-60% | Secondary amine groups | Stabilization and performance |
| Heterocyclic formation | 57-92% | Nitrogen-rich rings | Enhanced energetic density |